molecular formula C6H9N3O B3102805 5-(Oxetan-3-yl)-1H-pyrazol-3-amine CAS No. 1425932-06-4

5-(Oxetan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B3102805
CAS No.: 1425932-06-4
M. Wt: 139.16 g/mol
InChI Key: HTXKPXNKAIVWDW-UHFFFAOYSA-N
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Description

5-(Oxetan-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring both an oxetane and a pyrazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine typically involves the formation of the oxetane ring followed by the construction of the pyrazole ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For example, the oxetane ring can be formed via the intramolecular etherification of an appropriate precursor .

The pyrazole ring can be constructed through various methods, including the reaction of hydrazines with 1,3-diketones or the cyclization of α,β-unsaturated carbonyl compounds with hydrazines . The specific conditions for these reactions can vary, but they often involve the use of acidic or basic catalysts and moderate to high temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more sustainable and environmentally friendly reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Oxetan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane and pyrazole N-oxides, while reduction can produce fully or partially reduced derivatives .

Mechanism of Action

The mechanism of action of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxetan-3-yl)-1H-pyrazol-3-amine is unique due to the combination of the oxetane and pyrazole rings in a single molecule. This dual functionality can provide enhanced reactivity and binding properties, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

5-(oxetan-3-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-1-5(8-9-6)4-2-10-3-4/h1,4H,2-3H2,(H3,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKPXNKAIVWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300078
Record name 5-(3-Oxetanyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425932-06-4
Record name 5-(3-Oxetanyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425932-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Oxetanyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom was placed 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(oxetan-3-yl)-1H-pyrazole (4.0 g, 18.4 mmol, 1.0 equiv.), EtOH (100 mL), water (40 mL), and NH2OH.HCl (10.3 g, 148.2 mmol, 8.0 equiv.), followed by the addition of NaHCO3 (9.9 g, 117.8 mmol, 6.4 equiv.) portionwise. The resulting solution was stirred at 100° C. for 24 h, then cooled to 30° C. and concentrated in vacuo. The residue was diluted with 150 mL of THF. The solids were collected by filtration and dissolved in 200 mL of EtOH, filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on neutral alumina eluting with a DCM/MeOH gradient (1 to 10% MeOH) to afford 0.5 g (19%) of 5-(oxetan-3-yl)-1H-pyrazol-3-amine (91) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Quantity
9.9 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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